Ethyl 4,6-bis(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4,6-bis(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C23H24O3 It is known for its unique structure, which includes a cyclohexene ring substituted with two 4-methylphenyl groups and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-bis(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile.
Substitution with 4-Methylphenyl Groups:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-bis(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Ethyl 4,6-bis(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4,6-bis(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4’‘-dimethyl-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate
- 4,6-Bis(4-methylphenyl)-2-oxo-3-cyclohexene-1-carboxylic acid
Uniqueness
Ethyl 4,6-bis(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern and the presence of both ester and ketone functional groups
Properties
Molecular Formula |
C23H24O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 4,6-bis(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C23H24O3/c1-4-26-23(25)22-20(18-11-7-16(3)8-12-18)13-19(14-21(22)24)17-9-5-15(2)6-10-17/h5-12,14,20,22H,4,13H2,1-3H3 |
InChI Key |
AAFCZIVLTILZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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